molecular formula C12H18ClN5O2 B12741741 8-(2-Piperidyl)theophylline hydrochloride CAS No. 96434-25-2

8-(2-Piperidyl)theophylline hydrochloride

Cat. No.: B12741741
CAS No.: 96434-25-2
M. Wt: 299.76 g/mol
InChI Key: BLZZVYGISGQZOX-UHFFFAOYSA-N
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Description

8-(2-Piperidyl)theophylline hydrochloride is a chemical compound that combines the properties of theophylline and piperidine. Theophylline is a methylxanthine derivative commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug development. The combination of these two moieties in this compound results in a compound with unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of theophylline and piperidine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the piperidine moiety.

Scientific Research Applications

8-(2-Piperidyl)theophylline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases, neurological disorders, and cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 8-(2-Piperidyl)theophylline hydrochloride involves multiple pathways:

    Phosphodiesterase Inhibition: Theophylline component inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

    Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.

    Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine derivative with bronchodilator effects.

    Piperidine: A heterocyclic amine used in organic synthesis and drug development.

    Caffeine: Another methylxanthine with stimulant effects on the central nervous system.

Uniqueness

8-(2-Piperidyl)theophylline hydrochloride is unique due to its combined properties of theophylline and piperidine, offering both bronchodilator and potential central nervous system effects. This dual functionality makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

96434-25-2

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

1,3-dimethyl-8-piperidin-2-yl-7H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H

InChI Key

BLZZVYGISGQZOX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCN3.Cl

Origin of Product

United States

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